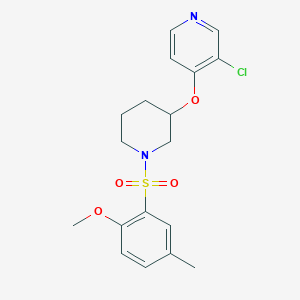

3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

描述

属性

IUPAC Name |

3-chloro-4-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-13-5-6-17(24-2)18(10-13)26(22,23)21-9-3-4-14(12-21)25-16-7-8-20-11-15(16)19/h5-8,10-11,14H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIVEHBFJQIMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a synthetic derivative known for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including antimicrobial properties, enzyme inhibitory effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar piperidine derivatives. For example, compounds bearing piperidine and sulfonamide functionalities have demonstrated significant antibacterial activity against various pathogens. In vitro tests have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound ID | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | Bactericidal |

| 7b | Staphylococcus epidermidis | 0.25 | Bactericidal |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease and infections caused by urease-producing bacteria.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 2.14 | Thiourea (21.25) |

| Urease | 1.21 | Thiourea (21.25) |

Case Studies

Several studies have documented the biological activities of compounds structurally related to This compound .

- Study on Antimicrobial Efficacy : A study synthesized various piperidine derivatives and assessed their antibacterial properties. Compounds similar to the target compound showed promising results against multidrug-resistant strains, indicating a potential application in treating resistant infections .

- Enzyme Inhibition Research : Another research effort focused on the synthesis of sulfonamide derivatives, demonstrating that modifications in the piperidine structure significantly enhance AChE inhibition, suggesting that similar modifications could improve the efficacy of This compound .

科学研究应用

Pharmacological Applications

-

Anticancer Activity

- Mechanism : Research has shown that compounds with similar piperidine structures exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves apoptosis induction and modulation of key signaling pathways.

- Case Study : A study investigated the effects of related piperidine derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis, correlating with increased caspase activity .

-

Antimicrobial Properties

- Activity : The sulfonamide group in the compound enhances its antimicrobial activity. Studies have indicated that it can inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Data Table : Below is a summary of antimicrobial efficacy against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Enzyme Inhibition

- Target Enzymes : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's.

- Research Findings : In vitro assays showed that the compound inhibited enzyme activity with an IC50 value indicating effective binding affinity.

Synthesis and Modifications

The synthesis of 3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves:

- Formation of the Sulfonamide : Reaction of 2-methoxy-5-methylphenol with a suitable sulfonyl chloride.

- Piperidine Coupling : Nucleophilic substitution involving the piperidine derivative to form the target compound.

Case Studies and Research Insights

- Safety Profile : Toxicity studies conducted on animal models indicated that the compound exhibited no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound has good bioavailability and metabolic stability, essential for therapeutic applications.

- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets, aiding in the design of more potent derivatives .

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine?

- Synthesis Overview :

Intermediate Preparation : The piperidine ring is functionalized with a sulfonyl group via reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base like triethylamine .

Ether Bond Formation : The hydroxyl group on the piperidine intermediate reacts with 3-chloro-4-hydroxypyridine under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or via nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMSO) .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy, sulfonyl groups) and piperidine-pyridine connectivity. Discrepancies in splitting patterns may indicate stereochemical impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect residual solvents or byproducts (e.g., C18 column, UV detection at 254 nm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .

Q. What biological activities are hypothesized for this compound?

- Target Interaction : The sulfonyl-piperidine moiety may inhibit enzymes like proteases or kinases, while the pyridine ring could enhance membrane permeability .

- Therapeutic Potential : Preclinical studies suggest anti-inflammatory or anticancer activity, likely via apoptosis induction or cytokine modulation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in ether bond formation .

- Solvent Optimization : DMF enhances nucleophilicity of the pyridine oxygen, while THF may reduce side reactions .

- Temperature Control : Lower temperatures (0–25°C) minimize sulfonyl group degradation .

Q. How should researchers address contradictions in spectral data?

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations .

- Reproducibility : Replicate synthesis under standardized conditions to identify batch-specific impurities .

Q. What computational methods predict the compound’s drug-likeness?

- Physicochemical Profiling : Tools like SwissADME calculate logP (lipophilicity), polar surface area, and H-bond donors/acceptors to assess bioavailability .

- Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions with targets like COX-2 or EGFR kinases .

- Toxicity Prediction : QSAR models (e.g., ProTox-II) evaluate hepatotoxicity or mutagenicity risks .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- Storage : Protect from light and moisture; store at –20°C in airtight containers .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Incinerate or neutralize via acidic hydrolysis (pH <2) before disposal .

Q. How does the sulfonyl group influence reactivity in downstream modifications?

- Electron-Withdrawing Effects : The sulfonyl group reduces electron density on the piperidine ring, directing electrophilic substitutions to the pyridine moiety .

- Stability : Resistance to hydrolysis under physiological pH (5–8) makes it suitable for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。